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Compound of Interest

Compound Name: ErSO

Cat. No.: B8199062 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended dosages and

administration protocols for the novel anti-cancer compound ErSO and its potent derivative,

ErSO-TFPy, in preclinical research. The provided information is intended to guide the design

and execution of in vivo studies evaluating the efficacy of these compounds in various cancer

models.

Introduction
ErSO and its analogs are a promising new class of anti-cancer agents that function by inducing

hyperactivation of the anticipatory Unfolded Protein Response (a-UPR) in estrogen receptor-

positive (ERα+) cancer cells, leading to rapid and selective tumor cell death.[1] Preclinical

studies have demonstrated remarkable efficacy, including complete tumor regression in various

animal models of breast cancer.[2][3] This document summarizes the key findings on dosing,

administration, and experimental design from these foundational studies.

Data Presentation: Recommended Dosages of ErSO
and its Analogs
The following tables provide a summary of the dosages for ErSO and its more potent

derivative, ErSO-TFPy, that have been reported in preclinical studies. These tables are
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designed for easy comparison of dosages across different animal models, cancer types, and

administration routes.

Table 1: Recommended Dosage of ErSO in Preclinical Studies

Animal
Model

Cancer
Model

Administrat
ion Route

Dosage
Range

Dosing
Schedule

Observed
Outcome

Mouse (Nu/J)

Orthotopic

MCF-7

xenograft

Oral (p.o.) 10 - 40 mg/kg Daily
Tumor

regression[2]

Mouse (Nu/J)

Orthotopic

MCF-7

xenograft

Oral (p.o.),

Intravenous

(i.v.)

0.5 - 40

mg/kg

Once per

week for 3

weeks

Dose-

dependent

tumor

regression[2]

Mouse (NSG)

Orthotopic

TYS-luc

(T47D-

Y537S)

xenograft

Oral (p.o.) 40 mg/kg Daily

Complete

tumor

regression[2]

Mouse

Metastatic

ERα-mutant

breast cancer

Intraperitonea

l (i.p.), Oral

(p.o.)

40 mg/kg
Daily for 14

days

Significant

reduction in

tumor

burden[4]

Rat

N/A

(Tolerability

study)

Oral (p.o.)
>17.5 mg/kg

(MTD)
Single dose

Maximum

Tolerated

Dose

determination

[5]

Dog (Beagle)

N/A

(Tolerability

study)

Oral (p.o.)
>150 mg/kg

(Tolerated)
Single dose

Well-tolerated

at high

doses[5]

Table 2: Recommended Dosage of ErSO-TFPy in Preclinical Studies
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Animal
Model

Cancer
Model

Administrat
ion Route

Dosage
Dosing
Schedule

Observed
Outcome

Mouse

(Athymic

Nude)

MCF-7

ESR1mut

(D538G)

xenograft

Intravenous

(i.v.)

25 mg/kg, 50

mg/kg
Single dose

>80%

decrease in

tumor

volume;

complete

regression at

50 mg/kg[6]

Mouse

(Athymic

Nude)

Large MCF-7

ESR1mut

xenografts

(~1500 mm³)

Intravenous

(i.v.)
50 mg/kg Single dose

>90% tumor

regression[6]

Mouse

(Athymic

Nude)

ST941 PDX

(ESR1mut,

Y537S)

Intravenous

(i.v.)
Not specified

Once or twice

weekly for 4

weeks

Efficacious

against drug-

resistant PDX

model[6]

Mouse (CD-

1)

N/A

(Tolerability

study)

Intravenous

(i.v.)

150 mg/kg

(MTD)
Single dose

Maximum

Tolerated

Dose

determination

[6]

Rat

(Sprague-

Dawley)

N/A

(Tolerability

study)

Intravenous

(i.v.)

>50 mg/kg

(MTD)
Single dose

Maximum

Tolerated

Dose

determination

[6]

Dog (Beagle)

N/A

(Tolerability

study)

Intravenous

(i.v.)

>5 mg/kg

(Tolerated)
Single dose

Well-

tolerated[6]
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Protocol 1: In Vivo Efficacy Study of ErSO in an
Orthotopic Breast Cancer Xenograft Model
This protocol describes a typical in vivo efficacy study using an orthotopic xenograft model of

human breast cancer in immunocompromised mice.

1. Cell Culture and Preparation:

Culture ERα-positive human breast cancer cells (e.g., MCF-7, T47D) in appropriate media
supplemented with fetal bovine serum and antibiotics.
For bioluminescence imaging, transduce cells with a lentiviral vector expressing luciferase
and select for stable expression.
On the day of injection, harvest cells by trypsinization, wash with sterile phosphate-buffered
saline (PBS), and resuspend in a 1:1 mixture of PBS and Matrigel at the desired
concentration (e.g., 1.5 x 106 cells/50 µL). Keep cells on ice until injection.

2. Animal Model:

Use female immunodeficient mice (e.g., athymic nude, NSG), 6-8 weeks old.
If using estrogen-dependent cell lines like MCF-7, supplement mice with a slow-release 17β-
estradiol pellet implanted subcutaneously.

3. Orthotopic Tumor Implantation:

Anesthetize the mouse using isoflurane.
Make a small incision in the skin over the fourth mammary fat pad.
Gently inject 50 µL of the cell suspension into the mammary fat pad.
Close the incision with surgical clips or sutures.
Monitor the animals for tumor growth by palpation or bioluminescence imaging.

4. Drug Formulation and Administration:

Oral (p.o.) Administration: Formulate ErSO in a vehicle suitable for oral gavage, such as a
solution containing DMSO, PEG300, and Tween-80. A common vehicle for similar
compounds is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Intravenous (i.v.) Administration: For ErSO-TFPy, a reported formulation is 2.5% Ethanol, 5%
Kolliphor EL, 15% Propylene Glycol, and 77.5% Sterile saline.[6]
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Administer the appropriate dose based on the animal's body weight according to the desired
dosing schedule (e.g., daily, weekly).

5. Tumor Growth Monitoring and Endpoint Analysis:

Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week and calculate
tumor volume using the formula: (Length x Width²)/2.
Bioluminescence Imaging (BLI):
Anesthetize mice with isoflurane.
Administer D-luciferin (e.g., 150 mg/kg) via intraperitoneal injection.[6]
After approximately 10-15 minutes, image the mice using an in vivo imaging system (e.g.,
IVIS Spectrum).[3]
Quantify the bioluminescent signal (photons/second) from the tumor region of interest.
Endpoint: At the end of the study, euthanize the animals and excise the tumors for further
analysis (e.g., histology, western blotting).

Protocol 2: Patient-Derived Xenograft (PDX) Model for
ErSO Efficacy Testing
This protocol outlines the use of patient-derived xenografts to evaluate ErSO efficacy in a more

clinically relevant model.

1. PDX Model Establishment:

Obtain fresh tumor tissue from a patient with ERα+ breast cancer under appropriate ethical
guidelines.
Implant small fragments of the tumor tissue (1-2 mm³) subcutaneously or orthotopically into
the mammary fat pad of highly immunodeficient mice (e.g., NSG).
Allow the tumors to grow to a suitable size for passaging.

2. Expansion and Cohort Generation:

Once the initial tumors reach approximately 1000-1500 mm³, excise them and fragment the
tissue for serial passaging into new cohorts of mice.
When tumors in the experimental cohorts reach a predetermined size (e.g., 150-200 mm³),
randomize the animals into treatment and control groups.

3. Drug Administration and Monitoring:
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Administer ErSO or ErSO-TFPy using the formulations and routes described in Protocol 1.
Monitor tumor growth using caliper measurements.
At the study endpoint, collect tumors for downstream analysis to assess treatment response.
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Caption: ErSO-mediated hyperactivation of the a-UPR pathway.

Experimental Workflow Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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